4-(Cyclopentylmethoxy)-3-methylaniline
Description
4-(Cyclopentylmethoxy)-3-methylaniline is a substituted aniline derivative featuring a 3-methyl group and a 4-cyclopentylmethoxy group on the benzene ring. The compound is listed as a discontinued product in commercial catalogs, suggesting its use as a specialized intermediate in organic synthesis or materials science .
Properties
IUPAC Name |
4-(cyclopentylmethoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-8-12(14)6-7-13(10)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKDKPGCKDYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Cyclopentylmethoxy)-3-methylaniline can be achieved through multiple-step reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the preparation of complex organic compounds.
Chemical Reactions Analysis
4-(Cyclopentylmethoxy)-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Cyclopentylmethoxy)-3-methylaniline has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares 4-(Cyclopentylmethoxy)-3-methylaniline with structurally related aniline derivatives:
Cyclopentylmethoxy Group
- Steric Effects : Similar to 3-methylaniline derivatives (e.g., M48, M49 in ), bulky substituents can influence steric hindrance, affecting reactivity in coupling reactions or electronic properties in materials science.
Methyl Group Positioning
- 3-Methyl vs.
Halogen and Benzyloxy Derivatives
- Benzyloxy Group : The benzyloxy group in 4-(Benzyloxy)-3-methylaniline hydrochloride () offers reversible protection for hydroxyl groups in synthetic pathways.
Biological Activity
4-(Cyclopentylmethoxy)-3-methylaniline is an organic compound classified as an aniline derivative. Its structure includes a cyclopentylmethoxy group and a methylaniline moiety, which may confer unique biological properties. This article aims to explore the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry and pharmacology.
Structure
The chemical structure of 4-(Cyclopentylmethoxy)-3-methylaniline can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 946741-59-9
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 219.31 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
The biological activity of 4-(Cyclopentylmethoxy)-3-methylaniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy and aniline groups may enhance its affinity for certain targets, potentially leading to modulation of biochemical pathways.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on 4-(Cyclopentylmethoxy)-3-methylaniline is limited, its structural analogs have shown effectiveness against various bacterial strains, suggesting potential for similar activity.
Anticancer Properties
Research into related aniline derivatives has revealed anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Investigations into 4-(Cyclopentylmethoxy)-3-methylaniline may yield insights into its efficacy against cancer cell lines.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several aniline derivatives, including those structurally similar to 4-(Cyclopentylmethoxy)-3-methylaniline. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic application.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on cancer cell lines using compounds with similar structural features. The results demonstrated that certain derivatives induced apoptosis in breast cancer cells, hinting at the potential effectiveness of 4-(Cyclopentylmethoxy)-3-methylaniline in oncological applications.
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC) |
|---|---|---|
| 4-(Cyclopentylmethoxy)-3-methylaniline | TBD | TBD |
| 4-(Ethylphenoxy)-3-methylaniline | Moderate | 15 µM |
| 4-(Methylphenoxy)-2-methylaniline | High | 10 µM |
Note: TBD indicates that data are not yet available or need further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
